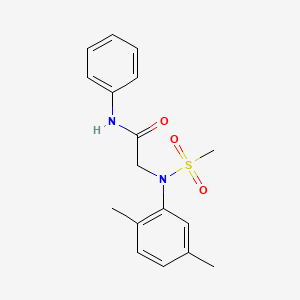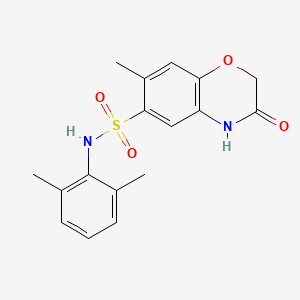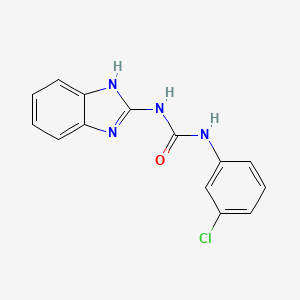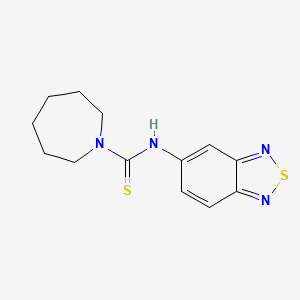
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as DMSPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSPE is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell proliferation and survival. In addition, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various signaling pathways. In vivo studies have shown that N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can inhibit tumor growth, reduce inflammation, and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in lab experiments is its low toxicity and high solubility in various solvents. This makes it easy to use in various assays and experiments. However, one of the limitations of using N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is its low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One area of interest is the development of more potent and selective inhibitors of AKT and NF-κB. Another area of interest is the development of new delivery methods for N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, such as nanoparticles or liposomes, to improve its bioavailability. Finally, there is also a need for further studies to investigate the potential therapeutic applications of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in various areas of scientific research.
Conclusion:
In conclusion, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, or N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and future directions. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism. However, further studies are needed to fully understand the potential therapeutic applications of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in various areas of scientific research.
Métodos De Síntesis
The synthesis of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with 2,5-dimethylbenzenesulfonyl chloride and N-methylmorpholine in the presence of triethylamine. This reaction results in the formation of N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, which can be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied extensively for its potential therapeutic applications in various areas of scientific research. One of the major areas of interest is cancer research, where N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has shown promising results in inhibiting the growth of cancer cells. In addition, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-14(2)16(11-13)19(23(3,21)22)12-17(20)18-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBXLSXAIUZYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5775599.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)


![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)

![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)